{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone. The difluoromethyl group is then introduced via a halogenation reaction, followed by nucleophilic substitution to attach the propylamine chain.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include
Properties
Molecular Formula |
C11H19F2N3O |
---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C11H19F2N3O/c1-9(2)17-7-3-5-14-8-10-4-6-15-16(10)11(12)13/h4,6,9,11,14H,3,5,7-8H2,1-2H3 |
InChI Key |
BUMIEQHKDZFYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
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